4-Methoxy Retinoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy Retinoic Acid is a derivative of retinoic acid, a compound closely related to vitamin A. It is known for its role in regulating cell growth, differentiation, and apoptosis. The molecular formula of this compound is C21H30O3, and it has a molecular weight of 330.46 g/mol . This compound is often used in research due to its biological activity and potential therapeutic applications.
Scientific Research Applications
4-Methoxy Retinoic Acid has a wide range of applications in scientific research:
Biology: In cell biology, it is used to study cell differentiation and apoptosis.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and formulations.
Mechanism of Action
Target of Action
4-Methoxy Retinoic Acid, like other retinoids, primarily targets the Retinoic Acid Receptors (RARs) . These receptors are nuclear receptors that play a critical role in regulating cellular proliferation, development, and differentiation in response to endogenous retinoids .
Mode of Action
This compound interacts with its targets, the RARs, by binding to them . This binding leads to a conformational change in the RARs, allowing the release of corepressors and recruitment of coactivators . This results in the transcriptional activation of target genes via specific Retinoic Acid Response Elements .
Biochemical Pathways
The biochemical pathways affected by this compound involve the metabolism of Vitamin A to Retinoic Acid (RA) and further oxidation of RA . The enzymes that metabolize Vitamin A to RA and the cytochrome P450 Cyp26 family of enzymes that further oxidize RA are key components of these pathways .
Pharmacokinetics
ATRA is absorbed rapidly into plasma after oral dosing and exhibits a terminal half-life of 13-16 hours . The major metabolites of ATRA in humans are 4-hydroxy- and 4-oxo-retinoic acid .
Result of Action
The molecular and cellular effects of this compound’s action involve the regulation of cell differentiation, proliferation, and apoptosis . It also plays a role in the maintenance of hematopoietic stem cell dormancy and the regulation of the expression of Hox genes, which largely affect normal morphogenesis in vertebrates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the occurrence of xenobiotic environmental pollutants that interfere with RARs and disrupt the RAR signaling may pose a threat to the health of wild animals and humans . Additionally, climate change and population growth can exacerbate the environmental risks of retinoid signaling disruption .
Safety and Hazards
Future Directions
Retinoic acids, including 4-Methoxy Retinoic Acid, have been investigated extensively for their utility in cancer prevention and treatment. Success has been achieved with their use in the treatment of subtypes of leukemia harboring chromosomal translocations . Promising results have been observed in the breast cancer prevention setting, where fenretinide prevention trials have provided a strong rationale for further investigation in young women at high-risk for breast cancer . Ongoing phase 3 randomized trials investigating retinoids in combination with chemotherapy in non-small cell lung cancer aim to definitively characterize the role of retinoids in this tumor type .
Biochemical Analysis
Biochemical Properties
4-Methoxy Retinoic Acid interacts with various enzymes, proteins, and other biomolecules. It is involved in retinoid-converting enzymes in animals and bacteria, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The discovery of a nuclear retinoic acid receptor (RAR), which functions as ligand-inducible transcription factors, was a breakthrough in understanding how retinoids exert their pleiotropic effects .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. High retinoic acid (RA) signaling early was sufficient to promote M cone fate and suppress L cone fate in retinal organoids .
Metabolic Pathways
This compound is involved in the metabolic pathways of vitamin A. Vitamin A is metabolized to retinoic acid and then to 4-OH and 4-oxoRA .
Subcellular Localization
Retinoic acid receptors (RARs), which this compound may interact with, have been found to exhibit different intracellular localization patterns depending on culture conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy Retinoic Acid typically involves the methoxylation of retinoic acid. One common method includes the reaction of retinoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy Retinoic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted retinoic acids .
Comparison with Similar Compounds
All-trans Retinoic Acid: Known for its use in treating acute promyelocytic leukemia.
13-cis Retinoic Acid: Commonly used in the treatment of severe acne.
9-cis Retinoic Acid: Investigated for its potential in cancer therapy.
Comparison: 4-Methoxy Retinoic Acid is unique due to its methoxy group, which can influence its biological activity and stability. Compared to all-trans retinoic acid, it may have different binding affinities for RARs and RXRs, leading to distinct therapeutic profiles . Its methoxy group also makes it more resistant to metabolic degradation, potentially enhancing its efficacy and duration of action .
Properties
CAS No. |
81121-20-2 |
---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-9-(3-methoxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C21H30O3/c1-15(8-7-9-16(2)14-20(22)23)10-11-18-17(3)19(24-6)12-13-21(18,4)5/h7-11,14,19H,12-13H2,1-6H3,(H,22,23)/b9-7+,11-10+,15-8+,16-14+ |
InChI Key |
KZKUSKHEEFFSTO-XPSLGPGOSA-N |
Isomeric SMILES |
CC1=C(C(CCC1OC)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
SMILES |
CC1=C(C(CCC1OC)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Canonical SMILES |
CC1=C(C(CCC1OC)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Synonyms |
(+/-)-4-Methoxyretinoic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.